molecular formula C29H24N2O5 B11123297 1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11123297
M. Wt: 480.5 g/mol
InChI Key: VNJTVJCIURQNDI-RFBIWTDZSA-N
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Description

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a diverse array of functional groups, including furan, pyridine, and pyrrolone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include the formation of the furan and pyridine rings, followed by their integration into the pyrrolone framework. Common synthetic methods involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O5/c1-19-5-2-3-6-22(19)18-36-23-10-8-21(9-11-23)27(32)25-26(20-12-14-30-15-13-20)31(29(34)28(25)33)17-24-7-4-16-35-24/h2-16,26,32H,17-18H2,1H3/b27-25-

InChI Key

VNJTVJCIURQNDI-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=NC=C5)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=NC=C5)O

Origin of Product

United States

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